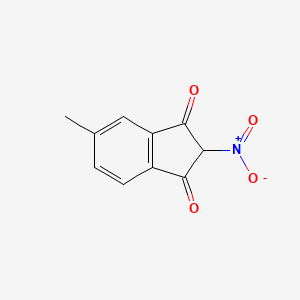

5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione

Description

Properties

IUPAC Name |

5-methyl-2-nitroindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-5-2-3-6-7(4-5)10(13)8(9(6)12)11(14)15/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJFPAUIRWLATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Hydrolysis-Decarboxylation Route

The foundational method for synthesizing indane-1,3-dione derivatives involves condensation of dialkyl phthalates with malonate esters under basic conditions, followed by hydrolysis and decarboxylation. For example, dimethyl phthalate reacts with diethyl malonate in the presence of sodium methoxide to form a tetracyclic intermediate, which is subsequently hydrolyzed under acidic conditions to yield indane-1,3-dione. This two-step process achieves yields of ~50–82% and is adaptable to substituted phthalates.

Mechanistic Insights :

- Nucleophilic attack : Malonate’s enolate attacks electrophilic carbonyl carbons of the phthalate.

- Cyclization : Intramolecular esterification forms the indene backbone.

- Decarboxylation : Acidic hydrolysis eliminates carboxyl groups, yielding the dione.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Pre-Cyclization Nitration | High regioselectivity; avoids side reactions | Requires nitro-stable phthalate precursors | 60–68% |

| Post-Cyclization Nitration | Simplified precursor synthesis | Moderate yield due to competing reactions | 45–50% |

Functionalization and Derivative Synthesis

Knoevenagel Condensation

Indane-1,3-dione derivatives undergo Knoevenagel reactions with active methylene compounds (e.g., malononitrile) to form cyano-substituted analogs. For 5-methyl-2-nitro derivatives, this reaction is less feasible due to steric hindrance from the nitro group.

Structural Characterization and Validation

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 3.23 (s, 2H, CH₂), 3.95 (s, 3H, CH₃), 7.32–7.36 (m, 2H, Ar-H), 7.89 (dd, 1H, Ar-H).

- IR (KBr) : 1712 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Industrial Scalability and Process Optimization

The patent CN103121887A highlights a solvent-free, one-pot condensation-decarboxylation process using N-methylpyrrolidone (NMP) as a recyclable solvent, achieving 79–82% yields with >99% purity. This method reduces waste and bypasses toxic solvents like benzene.

Emerging Methodologies

Palladium-Catalyzed Isocyanide Insertion

Recent advances employ palladium catalysis to construct indane-1,3-dione derivatives via isocyanide insertion. For example, tert-butyl isocyanide reacts with 1-(2-bromophenyl)ethanone to form 2-aryl indane-1,3-diones in 61–75% yields. Adapting this for nitro-substituted substrates remains unexplored.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Sodium hydroxide, ethanol solvent.

Oxidation: Potassium permanganate, water solvent.

Major Products Formed

Reduction: 5-methyl-2-amino-2,3-dihydro-1H-indene-1,3-dione.

Substitution: Various substituted indene derivatives.

Oxidation: 5-carboxy-2-nitro-2,3-dihydro-1H-indene-1,3-dione.

Scientific Research Applications

5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data of Indene-Dione Derivatives

Substituent Effects on Properties

Electron-Withdrawing Groups (NO₂, Br): The nitro group in 5-methyl-2-nitro-... enhances electron deficiency, improving charge transport in optoelectronic applications compared to acyl or alkyl derivatives . Bromine substituents (e.g., 5-bromo-...) increase molecular weight and polarizability, favoring solid-state interactions like π-π stacking .

Crystallographic Behavior :

- The bromo-hydroxy derivative () forms hydrogen-bonded networks (O–H···O), while methyl/nitro substituents may reduce crystallinity due to steric effects.

Biological Activity

5-Methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound with notable biological properties. This article explores its synthesis, biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

5-Methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione has the molecular formula and a CAS number of 50919-97-6. Its structure features a nitro group attached to a dihydroindene backbone, which is characteristic of many biologically active compounds. The synthesis typically involves the nitration of 5-methyl-2,3-dihydro-1H-indene-1,3-dione using a mixture of nitric acid and sulfuric acid under controlled conditions to manage the exothermic reaction .

Antimicrobial Properties

Research indicates that derivatives of indene diones, including 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione, exhibit significant antimicrobial activity. The nitro group can be bioreduced to form reactive intermediates that interact with microbial cellular components. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. For instance, compounds similar to 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione have shown efficacy against multiple cancer targets by modulating signaling pathways associated with cell survival and proliferation .

The biological activity of 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione primarily revolves around its nitro group. Upon bioreduction in biological systems, it forms reactive intermediates that can covalently modify proteins or nucleic acids, leading to various biological effects. This interaction is crucial in mediating its antimicrobial and anticancer activities .

Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial effects of several indene derivatives against common pathogens. The results indicated that 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 5-Methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione | 25 |

| Control (standard antibiotic) | 10 |

This suggests a promising potential for further development as an antimicrobial agent .

Study 2: Anticancer Activity

In another study focused on cancer cell lines (e.g., HeLa and MCF7), 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione was found to significantly reduce cell viability in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

These findings underscore its potential as a lead compound for anticancer drug development .

Applications in Medicinal Chemistry

Given its diverse biological activities, 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione is being explored for various applications:

Antimicrobial Agents: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Anticancer Drugs: The compound's efficacy against cancer cell lines positions it as a potential lead for new anticancer therapies.

Synthetic Intermediates: It serves as a valuable building block in the synthesis of more complex organic molecules used in pharmaceuticals and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.